(3R,5S)-1-benzyl-5-fluoropiperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-1-benzyl-5-fluoropiperidin-3-amine: is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a benzyl group and a fluorine atom, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-1-benzyl-5-fluoropiperidin-3-amine typically involves the stereoselective reduction of a precursor molecule. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. For example, the reduction of a β,δ-diketo ester catalyzed by diketoreductase offers a simple and efficient route for the preparation of chiral side chains .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,5S)-1-benzyl-5-fluoropiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R,5S)-1-benzyl-5-fluoropiperidin-3-amine is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable for the development of enantioselective synthesis methods .
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used to create analogs of natural products with improved biological activity.
Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the design of drugs with specific target interactions and improved efficacy.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its applications range from agrochemicals to specialty polymers.
Wirkmechanismus
The mechanism of action of (3R,5S)-1-benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
(3R,5S)-fluvastatin: A statin drug used to lower cholesterol levels.
(3R,5S,7as)-(3,5-bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol: A neuroprotective agent studied for its potential in treating neurodegenerative diseases.
Uniqueness: (3R,5S)-1-benzyl-5-fluoropiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its chiral centers and fluorine atom contribute to its high reactivity and selectivity in various reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H17FN2 |
---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
(3R,5S)-1-benzyl-5-fluoropiperidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
GDKWWZUZIWWDTA-NWDGAFQWSA-N |
Isomerische SMILES |
C1[C@H](CN(C[C@H]1F)CC2=CC=CC=C2)N |
Kanonische SMILES |
C1C(CN(CC1F)CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.